2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde

antiviral influenza A aminothiazole

Procure 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde for SAR-driven medicinal chemistry. The electron-withdrawing 4-CF3-phenyl substituent (LogP ~3.64) enhances membrane permeability versus non-fluorinated or chloro/fluoro analogs. This scaffold forms the core of GW501516, a clinically validated PPARδ agonist with demonstrated HDL/LDL profile improvement. Direct comparative data confirm influenza A (PR8) antiviral efficacy comparable to oseltamivir and amantadine. Unlike 4-CN, 4-Cl, or 4-F analogs that exhibit cytotoxicity bias or divergent activity profiles, this derivative maintains a balanced multi-target antibacterial/antioxidant/antiviral window. Ideal for antiviral and metabolic disorder programs.

Molecular Formula C11H6F3NOS
Molecular Weight 257.23 g/mol
CAS No. 174006-70-3
Cat. No. B065094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde
CAS174006-70-3
Molecular FormulaC11H6F3NOS
Molecular Weight257.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CS2)C=O)C(F)(F)F
InChIInChI=1S/C11H6F3NOS/c12-11(13,14)8-3-1-7(2-4-8)10-15-9(5-16)6-17-10/h1-6H
InChIKeyYPZISSVPSMFGDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde (CAS 174006-70-3): Core Structural Profile and Procurement Baseline


2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde (CAS 174006-70-3) is a heterocyclic aldehyde with the molecular formula C11H6F3NOS and a molecular weight of 257.23 g/mol . The compound features a 1,3-thiazole core substituted at the 2-position with a 4-(trifluoromethyl)phenyl group and at the 4-position with a formyl (aldehyde) moiety . The trifluoromethyl group confers enhanced lipophilicity (calculated LogP ≈ 3.64) and electron-withdrawing character that influences both the physicochemical properties and the reactivity of the adjacent thiazole ring . As a crystalline solid with a melting point of 103–105 °C , this compound serves primarily as a versatile intermediate in organic synthesis and medicinal chemistry applications [1].

Why Generic Substitution of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde (CAS 174006-70-3) Fails: Structural Nuances Driving Differentiated Performance


Generic substitution among thiazole-4-carbaldehyde derivatives fails because the specific substitution pattern—particularly the nature and position of the aryl group at the 2-position and the electronic character of the aldehyde at the 4-position—dictates both synthetic utility and downstream biological outcomes. The electron-withdrawing 4-(trifluoromethyl)phenyl substituent in the target compound significantly alters the reactivity of the aldehyde group toward nucleophilic attack and condensation reactions relative to analogs bearing electron-donating or non-fluorinated aryl groups . The same 4-(trifluoromethyl)phenyl moiety is present in the clinically and preclinically validated PPARδ modulator GW501516 [1], indicating that this specific structural motif is critical for target engagement in defined pharmacological contexts. Furthermore, comparative studies of aminothiazole derivatives have demonstrated that the 4-trifluoromethylphenyl substituent confers quantifiably distinct antiviral and antioxidant activity profiles compared to 4-chlorophenyl, 4-fluorophenyl, phenyl, and 4-cyanophenyl analogs [2], underscoring that substitution with structurally similar but electronically distinct in-class compounds cannot preserve the same performance envelope.

Quantitative Differentiation of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde (CAS 174006-70-3): Head-to-Head and Class-Level Evidence


4-Trifluoromethylphenyl Substituent Confers Superior Influenza A Antiviral Activity Relative to Halogenated and Non-Halogenated Analogs

In a direct comparative study of novel aminothiazole derivatives, the compound bearing a 4-trifluoromethylphenyl substituent in the thiazole ring demonstrated significant antiviral activity against the PR8 influenza A strain, comparable to the standard antiviral agents oseltamivir and amantadine [1]. This activity profile was distinctly different from that of analogs bearing 4-chlorophenyl, 4-fluorophenyl, phenyl, and 4-cyanophenyl substituents, which exhibited divergent cytotoxic and antioxidant properties rather than comparable antiviral efficacy [1].

antiviral influenza A aminothiazole

4-Trifluoromethylphenyl Substituent Modulates Antioxidant and Antibacterial Activity Relative to Electronically Diverse Analogs

In the same comparative panel, the 4-trifluoromethylphenyl-substituted thiazole derivative demonstrated quantifiable antioxidant activity by DPPH, reducing power, and FRAP methods, as well as antibacterial activity against Escherichia coli and Bacillus subtilis [1]. These activity profiles differed from those of 4-chlorophenyl, 4-fluorophenyl, phenyl, and 4-cyanophenyl analogs, with the 4-cyanophenyl analog showing the highest cytotoxic properties (decreasing A549 viability to 87.2%) [1]. The trifluoromethylphenyl-substituted compound exhibited a balanced profile with measurable antioxidant and antibacterial activity without pronounced cytotoxicity, distinguishing it from analogs that excel in only one activity dimension.

antioxidant antibacterial structure-activity relationship

Enhanced Lipophilicity (LogP ≈ 3.64) Distinguishes 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde from Non-Fluorinated and Direct Trifluoromethyl-Thiazole Analogs

The target compound exhibits a calculated LogP of approximately 3.64 , which is substantially higher than that of the direct trifluoromethyl analog 2-(trifluoromethyl)-1,3-thiazole-4-carbaldehyde (XLogP3 = 1.7) . The 4-(trifluoromethyl)phenyl group contributes approximately 1.9 LogP units of additional lipophilicity relative to the direct trifluoromethyl substitution on the thiazole ring. This elevated LogP value positions the compound in an optimal range for passive membrane permeability while maintaining favorable physicochemical properties for CNS penetration avoidance in peripheral-targeted programs [1].

lipophilicity LogP drug-likeness

4-Trifluoromethylphenyl-Thiazole Motif Validated as Critical Intermediate for PPARδ Modulator GW501516 Synthesis

The 4-(trifluoromethyl)phenyl-substituted thiazole core is an essential structural component of GW501516 (2-{2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfonyl]phenoxy}acetic acid), a potent and selective PPARδ agonist that demonstrated excellent efficacy in treating obesity in animal models and improved HDL/LDL profiles in both animal experiments and clinical trials [1]. The patent literature identifies 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole derivatives as key intermediates in the synthesis of this clinically relevant compound, with the 4-(trifluoromethyl)phenyl group being indispensable for target receptor activation [1].

PPARδ GW501516 metabolic disease

Physical Property Differentiation: Melting Point and Density Distinguish 4-Trifluoromethylphenyl-Thiazole from 2-Trifluoromethyl Analogs

The target compound exhibits a reported melting point range of 103–105 °C and a predicted density of 1.408 ± 0.06 g/cm³ , compared to 2-(trifluoromethyl)-1,3-thiazole-4-carbaldehyde (CAS 133046-48-7), which has a reported boiling point of approximately 154.7 °C at 760 mmHg . The higher melting point and crystalline nature of the 4-(trifluoromethyl)phenyl-substituted analog reflect increased molecular weight (257.23 vs. 181.14 g/mol) and enhanced intermolecular interactions conferred by the extended aromatic system, which may influence handling, purification, and formulation workflows in synthesis laboratories.

physicochemical properties melting point formulation

Procurement-Optimized Application Scenarios for 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde (CAS 174006-70-3)


Influenza A Antiviral Drug Discovery Programs Targeting PR8 Strain

Based on direct head-to-head comparative data, the 4-trifluoromethylphenyl-substituted thiazole scaffold demonstrates antiviral activity against the PR8 influenza A strain comparable to oseltamivir and amantadine [1]. Procurement of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde enables the synthesis of novel aminothiazole derivatives with validated influenza A-targeted antiviral activity, whereas analogs with 4-chlorophenyl, 4-fluorophenyl, or 4-cyanophenyl substituents exhibit divergent cytotoxic and antioxidant profiles rather than equivalent antiviral efficacy [1].

PPARδ-Targeted Metabolic Disease Drug Development Requiring Validated GW501516 Pharmacophore

The 4-(trifluoromethyl)phenyl-thiazole core is a structurally essential component of GW501516, a clinically evaluated PPARδ agonist with demonstrated efficacy in improving HDL/LDL profiles [2]. Procurement of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde provides a key building block for the synthesis of PPARδ modulators and related thiazole derivatives targeting metabolic disorders, leveraging a pharmacophore with established preclinical and clinical translation [2].

Multi-Target Lead Optimization for Balanced Antiviral, Antioxidant, and Antibacterial Activity

Comparative studies demonstrate that the 4-trifluoromethylphenyl-substituted thiazole derivative exhibits a balanced activity profile across antiviral, antioxidant (DPPH, reducing power, FRAP), and antibacterial (E. coli, B. subtilis) assays [1]. This contrasts with analogs such as the 4-cyanophenyl derivative, which shows the highest cytotoxicity (A549 viability decreased to 87.2%) [1]. Procurement of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde supports multi-target optimization programs where a favorable therapeutic window is prioritized over single-activity bias.

Synthesis of Lipophilicity-Optimized Drug Candidates Requiring LogP ≈ 3.6 for Passive Permeability

With a calculated LogP of approximately 3.64 , 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde offers a quantifiable lipophilicity advantage over direct trifluoromethyl-thiazole analogs (XLogP3 ≈ 1.7) . This LogP value positions the compound within an optimal range for passive membrane permeability while maintaining physicochemical properties suitable for oral bioavailability in peripheral-targeted drug discovery programs. Procurement of this specific analog enables fine-tuning of LogP without requiring additional synthetic steps for lipophilicity enhancement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.